"2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" CAS number
"2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" CAS number
An In-Depth Technical Guide to 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole: Synthesis, Properties, and Therapeutic Potential
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a comprehensive technical overview of the specific isomer, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole . While a dedicated Chemical Abstracts Service (CAS) number for this precise structure is not prominently available in public databases, suggesting it may be a novel or less-studied compound, this document will extrapolate from the rich chemistry of related nitrophenyl-oxazole derivatives to detail its synthesis, physicochemical properties, and potential applications in drug discovery. We will explore established synthetic routes, predictive structural analysis, and standard protocols for evaluating its biological potential, providing researchers and drug development professionals with a foundational understanding of this promising molecular framework.
Introduction: The Oxazole Nucleus in Drug Discovery
The oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom.[3] This planar, electron-rich system is thermally stable and serves as a versatile scaffold in medicinal chemistry due to its ability to engage with biological targets through various non-covalent interactions.[1] The oxazole motif is present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[4][5][6]
The subject of this guide, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole , combines the oxazole core with a substituted phenyl ring. The specific substituents—a methyl group at position 2 and a nitro group at position 5—are expected to significantly influence the molecule's steric, electronic, and metabolic properties, making it a compound of interest for targeted therapeutic design.
Molecular Structure and Physicochemical Properties
The structure of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole features a 1,3-oxazole ring linked at the C2 position to a 2-methyl-5-nitrophenyl group. The ortho-positioned methyl group and meta-positioned nitro group on the phenyl ring create a distinct electronic and steric profile compared to other isomers.
Table 1: Physicochemical Properties of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | Calculated |
| Molecular Weight | 204.18 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
| Predicted pKa | ~0.8 (for conjugate acid) | [3] |
| Predicted Conformation | The oxazole ring is expected to be nearly planar. Steric hindrance from the ortho-methyl group may cause a slight dihedral angle between the phenyl and oxazole rings. | [7] |
The ortho-methyl group can induce steric strain, potentially forcing the phenyl ring out of plane with the oxazole ring. This torsional angle is a critical parameter that can affect the molecule's ability to bind to a target protein. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and its potential role as a bioreductive prodrug, a common mechanism for nitroaromatic antimicrobial agents.
Synthesis Strategies and Methodologies
The synthesis of substituted oxazoles can be achieved through several established methods. For 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, a logical approach would be the cyclodehydration of a suitable N-acylamino ketone precursor.
Workflow for Oxazole Synthesis
Caption: General workflow for the synthesis of the target oxazole.
Experimental Protocol: Phosphorus Oxychloride-Mediated Cyclodehydration
This protocol is adapted from established methods for synthesizing related nitrophenyl oxazoles.[7] It relies on the potent dehydrating capability of phosphorus oxychloride (POCl₃) to facilitate the intramolecular cyclization of the β-ketoamide precursor.
Causality: POCl₃ activates the amide's carbonyl oxygen, making it a good leaving group and promoting nucleophilic attack from the enol form of the ketone, leading to efficient ring closure.
Step-by-Step Methodology:
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Precursor Synthesis: Synthesize the key intermediate, N-(2-oxopropyl)-2-methyl-5-nitrobenzamide, by acylating aminoacetone with 2-methyl-5-nitrobenzoyl chloride (prepared from the corresponding carboxylic acid).
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the precursor amide (1.0 eq) in phosphorus oxychloride (10-15 mL per gram of amide).
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Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
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Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
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Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.
Potential Biological Activity and Therapeutic Applications
The structural motifs within 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole suggest several potential avenues for biological activity.
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Antimicrobial Activity: Nitroaromatic compounds are well-known for their antibacterial and antiprotozoal effects. The nitro group can be enzymatically reduced within microbial cells to form cytotoxic nitroso and hydroxylamine radicals, which damage DNA and other critical biomolecules.
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Anticancer Activity: Many oxazole-containing compounds have demonstrated potent anticancer properties.[5] Some act as tubulin polymerization inhibitors, disrupting the mitotic spindle and inducing apoptosis in cancer cells. The subject compound could be evaluated for similar activity.
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Anti-inflammatory Activity: Certain oxazole derivatives, such as the COX-2 inhibitor Oxaprozin, function as anti-inflammatory agents.
Potential Mechanism of Action: A Hypothetical Pathway
Caption: Hypothetical signaling pathways for the compound's activity.
Protocols for Biological Evaluation
To validate the therapeutic potential of this compound, standardized in vitro assays are required.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability, proliferation, and cytotoxicity.
Self-Validation: The protocol includes positive (known cytotoxic drug) and negative (untreated cells) controls to ensure the assay is performing correctly and to provide a baseline for comparing the test compound's effect.
Step-by-Step Methodology:
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Cell Seeding: Plate a human cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
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Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).
Table 2: Illustrative Data from an MTT Assay
| Compound Concentration (µM) | % Cell Viability (Relative to Control) |
| 0 (Control) | 100% |
| 0.1 | 95.2% |
| 1.0 | 78.6% |
| 10.0 | 45.1% |
| 100.0 | 5.3% |
Conclusion and Future Directions
2-(2-Methyl-5-nitrophenyl)-1,3-oxazole represents a molecule of significant interest at the intersection of nitroaromatic and heterocyclic chemistry. While specific experimental data for this isomer is sparse, this guide has outlined a robust framework for its synthesis and evaluation based on well-established principles. The presence of the oxazole core, combined with the electronically and sterically influential methyl and nitro substituents, provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent.
Future work should focus on the successful synthesis and full spectroscopic characterization of the compound. Following this, a comprehensive biological screening program, beginning with the in vitro protocols described herein, is necessary to elucidate its true therapeutic potential and mechanism of action.
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